6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile
Overview
Description
“6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile” is a chemical compound that belongs to the class of cyanopyridines . Cyanopyridines are known for their wide range of biological applications, including antihypertensive, antipyretic, anti-inflammatory, and analgesic properties . They also exhibit cardiotonic, antimicrobial, and anticancer activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives . The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is another efficient, mild, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Molecular Structure Analysis
The molecular structure of “6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis
The chemical reactions involving “6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile” can be analyzed based on the functional groups present in the molecule. For instance, the presence of the cyano group (CN) and the amino group (NH2) can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile” can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The IR, 1H NMR, and 13C NMR spectra can provide information about the functional groups and the structure of the molecule .Scientific Research Applications
Synthesis of Complex Compounds
The compound can be used in the synthesis of complex compounds. For instance, it has been used in the synthesis of 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium tetracopper(I) hexabromide [(C5H5N5(C3H5))2Cu4Br6]. This compound was characterized by Raman spectroscopy and single crystal X-ray diffraction .
Catalyst in Fine Organic Synthesis
Copper-containing complexes with unsaturated olefin ligands, such as 6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile, are attractive as catalysts in fine organic synthesis .
Biochemical Role
These types of compounds have unique biochemical roles, making them interesting for further research .
Crystal Engineering of Coordination Compounds
The compound can be used in the crystal engineering of coordination compounds .
Antiviral Agents
Derivatives of the compound have been reported as antiviral agents .
Antihypertensive Properties
Substituted cyanopyridines, like the compound , have been found to have antihypertensive properties .
Anti-inflammatory and Analgesic Properties
These types of compounds also exhibit anti-inflammatory and analgesic properties .
Anticancer Activities
Lastly, they have been found to have anticancer activities .
Mechanism of Action
The mechanism of action of “6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile” can be inferred based on its structural similarity to other cyanopyridines. Cyanopyridines have been reported to possess various pharmacological activities . For instance, they have been found to have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .
Safety and Hazards
Future Directions
The future directions for the study of “6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile” could include further investigation of its biological activities and potential applications in medicine. Given its structural similarity to other cyanopyridines with known pharmacological activities, it could be a promising candidate for drug development .
properties
IUPAC Name |
6-(prop-2-enylamino)pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-5-11-9-4-3-8(6-10)7-12-9/h2-4,7H,1,5H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUUCDFHGNZHTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=C(C=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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